Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- is a complex organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a nitrile group attached to a benzene ring, along with an ethyl(2-methyl-2-propenyl)amino group and a nitro group. Benzonitriles are known for their versatility in various chemical reactions and their applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- typically involves the reaction of benzaldehyde derivatives with appropriate amines and nitrating agents. One common method involves the use of hydroxylamine hydrochloride and benzaldehyde derivatives under controlled conditions to form the nitrile group . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as tetrabutylammonium bromide to facilitate the reaction .
Industrial Production Methods: Industrial production of benzonitriles often employs ammoxidation of toluene derivatives, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to form the nitrile group . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzonitriles.
Hydrolysis: Formation of benzoic acids.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitrile group can also form coordination complexes with metal ions, influencing their biological activity .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile, 2-methyl-: Similar structure but with a methyl group instead of the ethyl(2-methyl-2-propenyl)amino group.
Benzonitrile, 4-methyl-: Contains a methyl group at the para position instead of the nitro group.
Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group instead of the nitro group.
Uniqueness: Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- is unique due to the presence of both the ethyl(2-methyl-2-propenyl)amino group and the nitro group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
821776-48-1 |
---|---|
Molekularformel |
C13H15N3O2 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
4-[ethyl(2-methylprop-2-enyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H15N3O2/c1-4-15(9-10(2)3)12-6-5-11(8-14)13(7-12)16(17)18/h5-7H,2,4,9H2,1,3H3 |
InChI-Schlüssel |
XGPSLRYYXHAPLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(=C)C)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.